2-(Pyrrolidin-3-YL)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-pyrrolidin-3-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-1-2-9(15-6-8)7-3-4-14-5-7/h1-2,6-7,14H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAQCPGMOOTZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196146-55-0 | |
| Record name | 2-(pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-YL)-5-(trifluoromethyl)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine and trifluoromethylating agents. One common method involves the nucleophilic substitution reaction where a halogenated pyridine reacts with pyrrolidine in the presence of a base. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-YL)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced pyridine derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-(Pyrrolidin-3-YL)-5-(trifluoromethyl)pyridine is utilized in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the lipophilicity of the compounds it forms, which is advantageous for drug development. The compound can undergo various reactions, including:
- Nucleophilic Substitution : The pyridine ring can be modified through nucleophilic attack, allowing for the introduction of diverse functional groups.
- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are significant in pharmaceutical chemistry .
Pharmaceutical Applications
Potential Drug Development
Research indicates that compounds containing the trifluoromethyl group are prevalent in pharmaceuticals, with approximately 40% of pharmaceutical compounds incorporating fluorine, and around 20% containing a trifluoromethyl structure . Specific applications include:
- Antiviral Agents : The compound has been investigated for its potential as an active ingredient in antiviral drugs. For instance, derivatives have shown promise against HIV by inhibiting protease enzymes .
- Cancer Treatment : Compounds similar to this compound are being studied as inhibitors of protein kinases, which play critical roles in cancer cell signaling pathways .
Agrochemical Applications
Development of Crop Protection Products
The agricultural sector has seen an increased demand for effective agrochemicals due to the need for sustainable crop production. This compound and its derivatives are key components in the development of new pesticides and herbicides:
- Insecticides and Fungicides : Trifluoromethylpyridine derivatives have been shown to possess superior pest control properties compared to traditional insecticides. For example, fluazinam, developed from these derivatives, exhibits high fungicidal activity .
- Herbicides : Compounds like pyroxsulam utilize the trifluoromethylpyridine structure to enhance selectivity and efficacy against specific weeds while minimizing damage to crops .
Mechanistic Insights
Understanding Biological Interactions
The mechanism by which this compound exerts its biological effects is crucial for its application in drug development:
- Receptor Interaction : The compound may modulate enzyme activity or receptor binding due to its structural features, particularly the trifluoromethyl group which can influence binding affinity and selectivity .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceutical | Antiviral agents | Inhibits HIV protease; potential for new drugs |
| Cancer treatment | Inhibitors of protein kinases | |
| Agrochemical | Insecticides | Superior efficacy compared to traditional methods |
| Herbicides | Enhanced selectivity for target weeds |
Case Studies
-
Antiviral Development :
- A study explored the synthesis of a series of trifluoromethylpyridine derivatives that showed significant activity against HIV protease, highlighting their potential as new antiviral agents.
-
Agrochemical Efficacy :
- Research demonstrated that pyridalyl, a derivative containing the trifluoromethylpyridine structure, provided effective pest control with reduced environmental impact compared to conventional insecticides.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-YL)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine group can form hydrogen bonds with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Aryl and Alkyl Substituents
- 2-(p-Tolyl)-5-(trifluoromethyl)pyridine (3oa) : Substitution of the pyrrolidine group with a p-tolyl (para-methylphenyl) group enhances hydrophobicity. This analog, synthesized via desulfinative cross-coupling (83% yield), exhibits a higher logP compared to the pyrrolidine derivative, favoring membrane permeability in drug design .
- Synthesized in 99% yield via nucleophilic aromatic substitution, this compound demonstrates the versatility of the 5-CF₃-pyridine scaffold in forming diverse linkages .
Heterocyclic Substituents
Halogenated Derivatives
- This derivative is a key intermediate in synthesizing more complex bioactive molecules .
- 3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride : Combines chlorine substitution with a piperidine group, highlighting the interplay between halogenation and amine positioning for optimizing pharmacokinetic properties .
Pharmacologically Active Analogs
- Nicotinic Acetylcholine Receptor Ligands : Compounds like Nifrolidine (7) and Pozanicline (8) () share the 5-CF₃-pyridine motif but replace pyrrolidine with methoxy-pyrrolidinyl or methyl-pyrrolidinyl groups. These modifications fine-tune receptor affinity and selectivity, underscoring the pyrrolidine's role in balancing lipophilicity and hydrogen-bonding capacity .
- Antimalarial 4(1H)-Quinolone Derivatives: Analogs such as 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-5-(trifluoromethyl)pyridine (29) demonstrate the scaffold's utility in boronate chemistry for prodrug development .
Physicochemical and Pharmacokinetic Properties
| Property | 2-(Pyrrolidin-3-yl)-5-CF₃-pyridine | 2-(p-Tolyl)-5-CF₃-pyridine | 2-Chloro-3-pyrrolidinyl-5-CF₃-pyridine |
|---|---|---|---|
| Molecular Weight | 216.20 g/mol | 263.28 g/mol | 250.65 g/mol |
| logP (Predicted) | 2.1 | 3.5 | 2.8 |
| Hydrogen Bond Donors | 1 (pyrrolidine NH) | 0 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 4 |
Key Observations :
- The pyrrolidine group reduces logP compared to aryl substituents, improving aqueous solubility.
Biological Activity
2-(Pyrrolidin-3-YL)-5-(trifluoromethyl)pyridine is an organic compound notable for its unique structural features, including a pyridine core, a pyrrolidine moiety, and a trifluoromethyl group. Its molecular formula is C₉H₈F₃N, with a molecular weight of approximately 201.16 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a focus of interest in medicinal chemistry and drug development.
The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, such as solubility and membrane permeability. These alterations can enhance the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₃N |
| Molecular Weight | 201.16 g/mol |
| Log P (octanol-water partition coefficient) | High (indicates lipophilicity) |
Biological Activity
Research indicates that derivatives of this compound exhibit diverse biological activities, particularly in the fields of pharmacology and biochemistry. Key areas of activity include:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial effects against various pathogens. For instance, pyridine derivatives are known to interact with bacterial enzymes, inhibiting their growth .
- Anti-inflammatory Effects : The compound's derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies demonstrated that certain derivatives had IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Cytotoxicity : Some studies have indicated that this compound may possess cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, including enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators.
- Receptor Interaction : The structural features allow it to engage with various receptors involved in cellular signaling pathways, potentially modulating physiological responses.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study evaluated various pyridine derivatives against Staphylococcus aureus and Escherichia coli, revealing MIC values ranging from 3.12 to 12.5 μg/mL. These findings underscore the potential of pyridine derivatives as lead compounds for developing new antibacterial agents .
- Anti-inflammatory Properties : Research demonstrated that specific derivatives effectively inhibited COX-2 activity in vitro, with IC50 values around 0.04 μmol, indicating their potential as anti-inflammatory agents .
- Cytotoxicity Against Cancer Cells : In vitro assays showed that certain analogs exhibited significant cytotoxicity against human cancer cell lines, supporting further investigation into their therapeutic potential.
Q & A
Q. What are its primary applications in medicinal chemistry?
- Methodology : The compound serves as a scaffold for nicotinic acetylcholine receptor ligands due to its pyrrolidine moiety. It is also used to study enzyme inhibition (e.g., kinases) via structure-activity relationship (SAR) models .
Q. How should this compound be stored to ensure stability?
- Methodology : Store under argon or nitrogen at 2–8°C in amber vials to prevent degradation. The trifluoromethyl group is moisture-sensitive; use molecular sieves in storage containers .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during functionalization of the pyridine ring?
- Methodology : Introduce directing groups (e.g., -NH, -Bpin) to control C–H activation sites. Computational tools (DFT) predict favorable positions for electrophilic substitution. For example, the 3-position of pyrrolidine directs meta-substitution on the pyridine ring .
Q. What strategies optimize yields in palladium-catalyzed cross-coupling reactions?
- Methodology : Use PdCl(CH)(dppb) (2 mol%) with KCO in toluene/MeOH/HO (3:1:1) at 110°C. Optimize ligand choice (e.g., XPhos) to reduce steric hindrance from the trifluoromethyl group .
Q. How can contradictory biological activity data in literature be resolved?
- Methodology : Conduct comparative assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). Use meta-analysis to identify confounding variables (e.g., solvent polarity in cellular uptake studies) .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO). Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes) .
Q. How does the trifluoromethyl group influence electronic properties?
Q. What impurities arise during synthesis, and how are they mitigated?
- Methodology : Common by-products include dehalogenated intermediates (e.g., 5-(trifluoromethyl)pyridine). Monitor reactions via TLC and use gradient elution (0–30% EtOAc in heptane) for purification. Recrystallization in hexane removes residual palladium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
